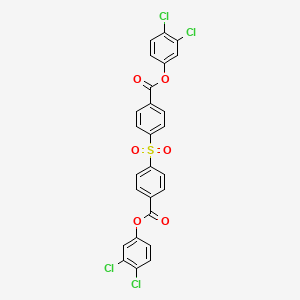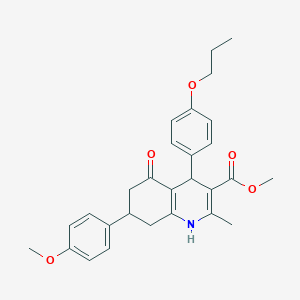![molecular formula C21H16F3N7O3 B11096643 ethyl 4-[(6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate](/img/structure/B11096643.png)
ethyl 4-[(6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydrazino group, and an oxadiazolo-pyrazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazino intermediate: This involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under reflux conditions.
Cyclization to form the oxadiazolo-pyrazinyl moiety: The hydrazino intermediate is then reacted with appropriate reagents to form the oxadiazolo-pyrazinyl structure.
Coupling with ethyl 4-aminobenzoate: The final step involves coupling the oxadiazolo-pyrazinyl intermediate with ethyl 4-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and the oxadiazolo-pyrazinyl moiety play crucial roles in its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- ETHYL 4-{[6-(2-{(E)-1-[2-(FLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE
- ETHYL 4-{[6-(2-{(E)-1-[2-(CHLOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE
特性
分子式 |
C21H16F3N7O3 |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
ethyl 4-[[5-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate |
InChI |
InChI=1S/C21H16F3N7O3/c1-2-33-20(32)12-7-9-14(10-8-12)26-16-17(28-19-18(27-16)30-34-31-19)29-25-11-13-5-3-4-6-15(13)21(22,23)24/h3-11H,2H2,1H3,(H,26,27,30)(H,28,29,31)/b25-11+ |
InChIキー |
HCGMLGCFXNGTJE-OPEKNORGSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=CC=C4C(F)(F)F |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11096560.png)
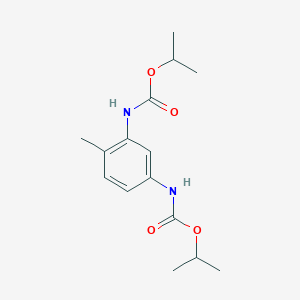
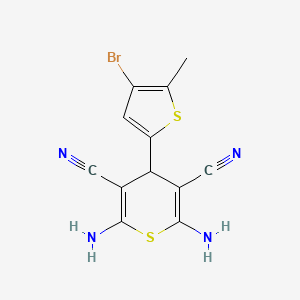
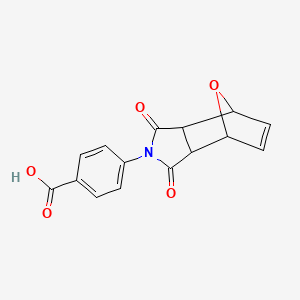
![8-bromo-5-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11096585.png)
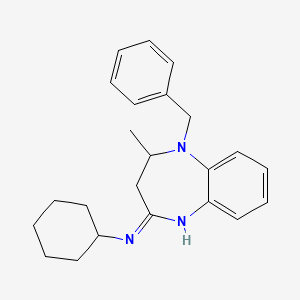
![1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-{(3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}hydrazinecarbimidothioate](/img/structure/B11096593.png)
![3-tert-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11096594.png)



![2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11096619.png)
